Tau Peptide (277-291) Trifluoroacetate
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Overview
Description
Tau Peptide (277-291) Trifluoroacetate is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Physical And Chemical Properties Analysis
The physical and chemical properties of Tau Peptide (277-291) Trifluoroacetate include a molecular weight of 1703.04 and a chemical formula of C73H131N21O23S . It is stored at temperatures below -15°C .Scientific Research Applications
Peptide Synthesis and Purification
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . It is also used during reversed-phase HPLC purification of peptides . However, it’s important to note that residual TFA, fluoride, and acetate are toxic and undesirable in peptides intended for preclinical and clinical studies .
Determination of Trifluoroacetic Acid (TFA) in Peptides
TFA has been assayed by various methods such as gas chromatography, GC mass spectroscopy, reversed-phase HPLC, isotachophoresis, infrared spectrometry, titration, spectrophotometry, and ion-exchange chromatography . Ion chromatography (IC) is advantageous because it is sensitive, simple, and can be automated .
Tau Antibodies Modulation
Tau antibodies are modulated by adjacent phosphorylation sites . These epitopes are present in the neuropathological hallmarks of several tauopathies, including Alzheimer’s disease (AD), Pick’s disease (PiD), corticobasal degeneration (CBD), and progressive supranuclear palsy (PSP) .
Investigation of Tau-dependent Pathological Inclusion Formation
The novel antibodies will further enable investigation of tau-dependent pathological inclusion formation and enhance our understanding of the phosphorylation signatures within tauopathies with the possibility of new biomarker developments .
Peptide Coating Enhancement
Trifluoroethanol, a halogenated alcohol, has been shown to promote antibody binding due to the peptide coating in trifluoroethanol .
Effects of Trifluoroacetate Contaminant in Culture Systems
Peptides purified by HPLC are often in the form of a trifluoroacetate (TFA) salt, because trifluoroacetic acid is used as a solvent in reversed-phase HPLC separation . However, the potential effects of this contaminant in culture systems have not been addressed previously .
Future Directions
Future research on tau-targeted therapeutics is promising. Newer strategies such as the development of medium-molecular-weight drugs (peptide- or oligonucleotide-based drugs) and high-molecular-weight drugs (antibody-based drugs) provide alternative pathways to preventing the formation of abnormal tau . Recent studies also suggest that tau droplet formation by liquid-liquid phase separation may be the initial step in aberrant tau aggregation .
Mechanism of Action
Target of Action
Tau Peptide (277-291) Trifluoroacetate is a polypeptide that can be discovered through peptide screening
Mode of Action
It is known that peptide screening, a method primarily using immunoassay, is used to pool active peptides . This method can be used for protein interaction and functional analysis .
Biochemical Pathways
Peptide screening, the method used to discover this compound, can be used for epitope screening, which is particularly useful in the field of agent research and development .
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H131N21O23S.C2HF3O2/c1-11-38(9)56(80)70(113)94-58(39(10)12-2)72(115)89-46(29-53(78)98)65(108)82-40(19-13-16-24-74)59(102)81-41(20-14-17-25-75)60(103)85-44(27-35(3)4)63(106)88-48(31-55(100)101)66(109)86-45(28-36(5)6)64(107)91-50(33-96)69(112)87-47(30-54(79)99)67(110)93-57(37(7)8)71(114)84-43(22-23-52(77)97)62(105)90-49(32-95)68(111)83-42(21-15-18-26-76)61(104)92-51(34-118)73(116)117;3-2(4,5)1(6)7/h35-51,56-58,95-96,118H,11-34,74-76,80H2,1-10H3,(H2,77,97)(H2,78,98)(H2,79,99)(H,81,102)(H,82,108)(H,83,111)(H,84,114)(H,85,103)(H,86,109)(H,87,112)(H,88,106)(H,89,115)(H,90,105)(H,91,107)(H,92,104)(H,93,110)(H,94,113)(H,100,101)(H,116,117);(H,6,7)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-,58-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOQVUBDBPUVFT-QGNNVVSNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H132F3N21O25S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1817.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tau Peptide (277-291) Trifluoroacetate |
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